molecular formula C9H16O2 B2729870 2-Tert-butylpent-4-enoic acid CAS No. 25015-42-3

2-Tert-butylpent-4-enoic acid

Cat. No.: B2729870
CAS No.: 25015-42-3
M. Wt: 156.225
InChI Key: ISDQHACGSZQURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butylpent-4-enoic acid: is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol It is characterized by the presence of a tert-butyl group attached to the second carbon of a pent-4-enoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butylpent-4-enoic acid typically involves the alkylation of pent-4-enoic acid with tert-butyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, followed by the addition of tert-butyl halide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butylpent-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, osmium tetroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

2-Tert-butylpent-4-enoic acid has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: Its derivatives may be explored for potential biological activities and interactions with biomolecules.

    Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-tert-butylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl group and the double bond in the pent-4-enoic acid chain allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Uniqueness: 2-Tert-butylpent-4-enoic acid is unique due to the presence of both the tert-butyl group and the double bond in the pent-4-enoic acid chain. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-tert-butylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-5-6-7(8(10)11)9(2,3)4/h5,7H,1,6H2,2-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDQHACGSZQURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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